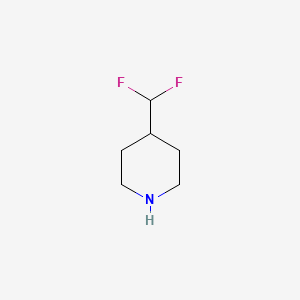

4-(Difluoromethyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical Science

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals. mdpi.com Its prevalence is underscored by its presence in a wide array of FDA-approved drugs, spanning more than twenty therapeutic classes, including analgesics, antipsychotics, and antihistamines. mdpi.comresearchgate.net Piperidine-containing compounds are recognized as important synthetic medicinal blocks for drug construction. mdpi.com

The significance of the piperidine ring in drug design can be attributed to several key factors:

Structural Versatility: The piperidine ring can adopt various conformations, allowing it to interact favorably with a diverse range of biological targets, such as enzymes and receptors. nih.gov

Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can influence a molecule's solubility and its ability to engage in ionic interactions with biological targets.

Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core, facilitating the creation of diverse chemical libraries for drug screening. mdpi.com

The introduction of chiral piperidine scaffolds can further modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. primescholars.com

The Role of Fluorine and Fluorinated Moieties in Drug Design and Development

The incorporation of fluorine into drug candidates has become a routine and powerful strategy in medicinal chemistry. researchgate.net This is evidenced by the fact that approximately 20% of all pharmaceuticals sold worldwide contain fluorine. The strategic placement of fluorine atoms or fluorinated groups can profoundly influence a molecule's biological and physicochemical properties. researchgate.net

Key benefits of introducing fluorine include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes such as cytochrome P450. This can lead to an improved pharmacokinetic profile and a longer duration of action.

Modulation of Physicochemical Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule. This can impact acidity (pKa), lipophilicity, and membrane permeability. researchgate.netnih.gov

Enhanced Binding Affinity: Fluorine and fluorinated groups can participate in unique non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity and potency. researchgate.net

Impact of Difluoromethyl Group on Molecular Interactions

The difluoromethyl (CHF2) group, in particular, has garnered significant attention in medicinal chemistry. researchgate.netresearchgate.net It is considered a lipophilic hydrogen bond donor, a unique characteristic that sets it apart from other fluorinated moieties like the trifluoromethyl (CF3) group. researchgate.netresearchgate.net The polarized C-H bond in the CHF2 group can act as a hydrogen bond donor, enabling interactions with hydrogen bond acceptors on biological targets. researchgate.net

The introduction of a difluoromethyl group can also influence a molecule's conformation and its ability to fit into the binding pocket of a target protein. For instance, in the development of mTOR kinase inhibitors, the replacement of a trifluoromethyl group with a difluoromethyl group was found to augment kinase affinity. acs.org

Bioisosteric Replacements Involving Difluoromethyl Groups

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of drug design. The difluoromethyl group is considered a bioisostere for several important functional groups, including:

Hydroxyl (-OH) group: The CHF2 group can mimic the hydrogen-bonding capabilities of a hydroxyl group.

Thiol (-SH) group: Similar to the hydroxyl group, the CHF2 group can act as a surrogate for the thiol group in forming hydrogen bonds.

Amine (-NH2) group: The difluoromethyl group is also regarded as a lipophilic and metabolically stable bioisostere of an amino group. researchgate.net

Overview of 4-(Difluoromethyl)piperidine's Position as a Key Building Block

The convergence of the privileged piperidine scaffold and the unique properties of the difluoromethyl group makes this compound a highly attractive building block for contemporary drug discovery. Its structure offers the potential to combine the favorable pharmacokinetic and pharmacodynamic properties of piperidine-containing drugs with the metabolic stability and unique interaction capabilities conferred by the difluoromethyl group.

While direct and extensive research focused solely on this compound is emerging, its value can be inferred from the successful application of structurally related fluorinated piperidines in medicinal chemistry. For example, the synthesis of N-[4-[4-[2-(difluoromethyl)phenyl]-4-hydroxypiperidine-1-carbonyl]phenyl]-1,3-benzothiazole-4-sulfonamide highlights the incorporation of a difluoromethyl-functionalized piperidine core into a complex, biologically relevant molecule. ontosight.ai Furthermore, the use of building blocks like 4-(difluoromethyl)pyridin-2-amine (B599231) as a key intermediate for lipid kinase inhibitors underscores the growing importance of the difluoromethyl motif in designing targeted therapies. acs.org The availability of this compound from commercial suppliers further facilitates its exploration and incorporation into drug discovery programs. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11F2N | PubChem nih.gov |

| Molecular Weight | 135.15 g/mol | PubChem nih.gov |

| XLogP3 | 1.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)5-1-3-9-4-2-5/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZRCMTUKBBOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Difluoromethyl Piperidine and Its Analogues

Direct Difluoromethylation Strategies at the Piperidine (B6355638) 4-Position

Direct functionalization of a pre-existing piperidine or a direct precursor at the C-4 position represents an atom-economical approach to synthesizing the target compound. These methods are broadly classified based on the nature of the difluoromethylating agent and the reaction mechanism.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation involves the reaction of an electrophilic piperidine precursor with a nucleophilic difluoromethyl source. One developed protocol describes the synthesis of difluoromethylated tertiary amines through the nucleophilic difluoromethylation of N,N-acetals. cas.cn These acetals, which can be derived from piperidine and aromatic aldehydes, generate iminium cations in situ when treated with an acid like trifluoroacetic acid (TFA). cas.cn The resulting electrophilic iminium ion is then attacked by a nucleophilic difluoromethylating agent.

A key reagent in this approach is (phenylsulfonyl)difluoromethyltrimethylsilane (TMSCF2SO2Ph). cas.cn The reaction is typically promoted by a base such as potassium carbonate (K2CO3) in a solvent like 1,4-dioxane. cas.cn Studies have shown that piperidine-derived N,N-acetals are suitable substrates for this transformation. cas.cn The reaction proceeds through the formation of an iminium cation, which is then trapped by the difluoromethyl nucleophile. cas.cn

A related strategy involves the nucleophilic trifluoromethylation of pyridinium (B92312) cations, which are subsequently reduced to the corresponding piperidines. researchgate.net While this example uses a trifluoromethyl group, the principle of activating the ring towards nucleophilic attack and then reducing it offers a potential pathway for difluoromethyl analogues.

Table 1: Nucleophilic Difluoromethylation of a Piperidine-Derived N,N-Acetal Data sourced from a study on the difluoromethylation of N,N-acetals. cas.cn

| Substrate (N,N-Acetal) | Reagent | Activator | Product | Yield |

|---|

Electrophilic Difluoromethylation Approaches

Electrophilic difluoromethylation utilizes a reagent that delivers a difluoromethyl cation equivalent to a nucleophilic carbon center. Methods have been developed for the C-difluoromethylation of carbon acids, including amides derived from piperidine, using bromodifluoromethyltrimethylsilane (TMSCF2Br) as the difluorocarbene precursor. sci-hub.secas.cn In this process, a strong base like potassium tert-butoxide (KOtBu) generates a carbanion from the α-carbon of an amide, which then reacts with difluorocarbene (:CF2). cas.cn Piperidine-derived amides have been shown to undergo this transformation to yield C-difluoromethylated products in good yields. sci-hub.secas.cn

Another approach involves the direct C-H difluoromethylation of pyridines, which are common precursors to piperidines via hydrogenation. researchgate.netnih.gov Strategies have been developed for the site-selective introduction of the difluoromethyl group at the para-position of the pyridine (B92270) ring. nih.govuni-muenster.de This is achieved by temporarily dearomatizing the pyridine to an oxazino pyridine intermediate, which can then be converted in situ to a pyridinium salt upon acid treatment. researchgate.netnih.gov This pyridinium ion then undergoes a radical-based difluoromethylation preferentially at the para-position. researchgate.netnih.gov Subsequent hydrogenation of the resulting 4-(difluoromethyl)pyridine (B1298655) yields the target piperidine.

Table 2: Electrophilic C-H Difluoromethylation of Piperidine-Derived Amides Data sourced from a study on the C-difluoromethylation of carbon acids. cas.cn

| Substrate | Reagent | Base | Product | Yield |

|---|---|---|---|---|

| 1-(2-Phenylacetyl)piperidine | TMSCF2Br | KOtBu | 1-(2,2-Difluoro-1-phenylpropanoyl)piperidine | 78% |

Radical-Mediated Difluoromethylation Methods

Radical difluoromethylation has emerged as a powerful tool for incorporating the CF2H group. researchgate.netrsc.org Research has demonstrated that carboxylic acids derived from piperidine can undergo efficient decarboxylative difluoromethylation. researchgate.net This method involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then participates in a reaction cascade. researchgate.net

Visible-light photoredox catalysis is a common strategy to initiate these reactions. nih.gov For instance, N-arylacrylamides can undergo a tandem radical difluoromethylation/cyclization cascade to form difluoromethylated oxindoles, showcasing the utility of radical difluoromethylation in building complex heterocyclic structures. researchgate.net While not a direct synthesis of 4-(difluoromethyl)piperidine itself, these methods highlight the applicability of radical processes to precursors containing the piperidine motif, such as piperidine-4-carboxylic acid. researchgate.net Another relevant method is the manganese-mediated oxidative fluorodecarboxylation of α-fluorocarboxylic acids, which has been used to install a geminal 18F-difluoro motif at the 4-position of the piperidine scaffold. acs.org

Convergent and Divergent Synthetic Routes

These strategies involve either building the piperidine ring onto a fragment already containing the difluoromethyl group or introducing the moiety onto a fully formed piperidine ring through functional group manipulation.

Construction of the Piperidine Ring with Pre-existing Difluoromethyl Group

An alternative retrosynthetic approach is the formation of the piperidine ring from a precursor that already contains the difluoromethyl group. acs.org The most prominent example of this strategy is the metal-catalyzed hydrogenation of 4-(difluoromethyl)pyridine. acs.org Given the availability of various synthetic routes to functionalized pyridines, their reduction to the corresponding piperidines is a powerful and frequently used method. acs.orgmdpi.com

This hydrogenation is typically performed using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts. acs.orgnih.gov A significant challenge in the hydrogenation of fluorinated pyridines is the competing hydrodefluorination pathway, which can lead to the formation of non-fluorinated side products. acs.org However, protocols have been developed to achieve cis-selective hydrogenation of fluoropyridines, yielding a broad scope of (multi)fluorinated piperidines while tolerating other functional groups. acs.org

Table 3: Synthesis of Fluorinated Piperidines via Hydrogenation of Fluoropyridines Data sourced from a study on heterogeneous hydrogenation. acs.org

| Substrate (Pyridine) | Protecting Group (in situ) | Product | Yield | Diastereoselectivity (cis:trans) |

|---|---|---|---|---|

| 4-(Trifluoromethyl)pyridine | Cbz | Cbz-4-(Trifluoromethyl)piperidine | 85% | >20:1 |

| 3-Fluoro-4-(trifluoromethyl)pyridine | Cbz | Cbz-3-Fluoro-4-(trifluoromethyl)piperidine | 71% | >20:1 |

Note: While the table shows examples with the trifluoromethyl group, the methodology is presented as applicable to a range of fluorinated pyridines, representing the strategy for difluoromethyl analogues.

Introduction of the Difluoromethyl Moiety onto a Pre-formed Piperidine Ring

This approach involves taking a piperidine ring that is already substituted at the 4-position and converting that substituent into a difluoromethyl group. This is distinct from direct C-H functionalization and relies on functional group interconversion.

For example, a preparative synthetic approach has been developed for 4-(trifluoromethoxymethyl)piperidine starting from 4-(hydroxymethyl)piperidine. nuph.edu.ua A similar strategy could be envisioned for the synthesis of this compound starting from piperidine-4-carboxaldehyde. The aldehyde could be converted to a difluoroalkene via a Wittig-type reaction, followed by reduction. Another potential route involves the conversion of a ketone, such as 1-Boc-piperidin-4-one, to the corresponding difluoromethyl derivative. Such transformations are crucial in late-stage functionalization, allowing for the diversification of complex molecules.

Stereoselective Synthesis and Chiral Resolution Techniques

The creation of specific stereoisomers of this compound is crucial for developing effective and selective pharmaceuticals. This is achieved through enantioselective and diastereoselective synthetic approaches.

Enantioselective Approaches to 4-Substituted Piperidines

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several methods have been developed for the synthesis of enantiomerically enriched 4-substituted piperidines, which can be adapted for the synthesis of this compound.

One notable approach involves the asymmetric hydrogenation of substituted pyridinium salts. For instance, the hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides catalyzed by iridium complexes has been shown to yield enantiomerically enriched piperidines. researchgate.net The electron-withdrawing nature of the trifluoromethyl group enhances both the reactivity and the enantioselectivity of this transformation. researchgate.net Another strategy is the desymmetrization of prochiral piperidines. An organocatalytic intramolecular aza-Michael reaction, using catalysts like 9-amino-9-deoxy-epi-hydroquinine, can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org The diastereoselectivity of this reaction can be controlled by adjusting the catalyst and co-catalyst loading. rsc.org

Furthermore, (−)-sparteine mediated lithiation of N-Boc-allylic and benzylic amines, followed by conjugate addition to nitroalkenes, provides a route to highly enantioenriched 3,4-substituted piperidines. acs.org These intermediates can be further modified to introduce a difluoromethyl group at the 4-position. A modular, one-pot synthesis of piperidin-4-ols has also been developed, which involves a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. scispace.com This method offers excellent diastereoselectivities and can be adapted for enantioselective synthesis starting from chiral sulfinyl imines. scispace.com

| Method | Catalyst/Reagent | Key Features | Products |

| Asymmetric Hydrogenation | Iridium complexes | High enantioselectivity for trifluoromethyl-substituted pyridiniums. researchgate.net | Enantioenriched trifluoromethyl-substituted piperidines. researchgate.net |

| Intramolecular aza-Michael Reaction | 9-amino-9-deoxy-epi-hydroquinine | Desymmetrization of prochiral piperidines. rsc.org | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org |

| (−)-Sparteine Mediated Lithiation | (−)-Sparteine | High enantioselectivity and diastereoselectivity. acs.org | Enantioenriched 3,4-substituted piperidines. acs.org |

| Modular One-Pot Synthesis | Gold catalyst | Excellent diastereoselectivity, adaptable for enantioselective synthesis. scispace.com | Substituted piperidin-4-ols. scispace.com |

Diastereoselective Control in Related Difluorinated Systems

Diastereoselective synthesis is critical when a molecule has multiple stereocenters. For difluorinated piperidines, controlling the relative stereochemistry of the substituents is paramount.

A highly diastereoselective synthesis of α-difluoromethyl amines has been achieved through the nucleophilic addition of a difluoromethylating agent to N-tert-butylsulfinyl ketimines. cas.cn This method provides excellent diastereomeric ratios (up to 99:1) and can be applied to a variety of ketimines. cas.cn The resulting sulfinamides can be readily converted to the corresponding α-difluoromethyl amines. cas.cn

Another effective method is the dearomatization–hydrogenation (DAH) of fluoropyridines. This process, using a rhodium(I) complex and pinacol (B44631) borane, can produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. mdpi.com However, this method has limitations regarding functional group compatibility. nih.govacs.org A more recent development is the direct heterogeneous hydrogenation of fluorinated pyridines using a palladium catalyst, which tolerates a wider range of functional groups and also provides excellent diastereoselectivity. nih.govacs.org

The stereoselective synthesis of 4,5-difluoropipecolic acids has been achieved through the fluorination of a vicinal fluorohydrin intermediate. researchgate.net This route allows for the production of all possible stereoisomers. Additionally, the ring-opening of epoxide-containing 2-aryl-piperidines with TBAF/KHF2 can be controlled to produce different hydroxylated fluoropiperidines in a regioselective and divergent manner. researchgate.net

| Method | Key Transformation | Stereoselectivity | Products |

| Nucleophilic Difluoromethylation | Addition to N-tert-butylsulfinyl ketimines | Excellent diastereomeric ratios (up to 99:1). cas.cn | α-Difluoromethyl amines. cas.cn |

| Dearomatization–Hydrogenation (DAH) | Rhodium-catalyzed dearomatization followed by hydrogenation | High diastereoselectivity for all-cis products. mdpi.com | (Multi)fluorinated piperidines. mdpi.com |

| Heterogeneous Hydrogenation | Palladium-catalyzed hydrogenation of fluoropyridines | Excellent diastereoselectivity. nih.govacs.org | Fluorinated piperidines. nih.govacs.org |

| Fluorination of Fluorohydrins | DeoxoFluor®-mediated fluorination | Highly stereoselective. researchgate.net | 4,5-Difluoropipecolic acids. researchgate.net |

| Epoxide Ring-Opening | TBAF/KHF2 mediated | Regioselective and divergent. researchgate.net | Hydroxylated fluoropiperidines. researchgate.net |

Scalability and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. A scalable synthesis must be efficient, cost-effective, and safe.

For the synthesis of difluoromethylated compounds, the choice of the difluoromethylating reagent is a key consideration. While some reagents are effective on a small scale, their cost or instability may preclude their use in large-scale production. A scalable synthesis for a difluoromethyl-allo-threonyl derivative has been reported, highlighting the importance of developing robust and scalable procedures for key intermediates. scispace.com

The development of continuous flow reactions can offer significant advantages in terms of scalability, safety, and efficiency. For example, a continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents has been developed for the synthesis of enantioenriched α-substituted piperidines, demonstrating the potential for scaling up this type of transformation. organic-chemistry.org

The synthesis of 4-(trifluoromethoxy)piperidine (B1430414) and 4-(trifluoromethoxymethyl)piperidine has been achieved on a multigram scale, demonstrating the feasibility of producing fluorinated piperidine building blocks in larger quantities. nuph.edu.ua This multi-step synthesis involved protection, fluorination, and deprotection steps, highlighting the need for efficient and high-yielding reactions at each stage for a successful scale-up. nuph.edu.ua

Functional Group Compatibility and Protecting Group Strategies

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups. The choice of protecting groups is critical to ensure compatibility with the reaction conditions used in subsequent steps.

The Boc (tert-butyloxycarbonyl) group is a commonly used protecting group for the piperidine nitrogen. It is stable under a variety of reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). jelsciences.com For example, in the synthesis of Vicriviroc, a Boc-protected piperidine intermediate was deprotected with TFA before coupling with a carboxylic acid. jelsciences.com

The Fmoc (9-fluorenylmethyloxycarbonyl) group is another important protecting group, particularly in peptide synthesis, and is typically removed with a base like piperidine. ub.edu The choice between Boc and Fmoc allows for orthogonal protection strategies, where one group can be removed selectively in the presence of the other.

Functional group compatibility is a major consideration in fluorination reactions. The DAH process for synthesizing fluorinated piperidines is not compatible with polar or protic functional groups like esters, amides, and alcohols due to the use of a hydridic reagent. nih.govacs.org In contrast, direct heterogeneous hydrogenation offers better functional group tolerance, allowing for the presence of free hydroxy groups. nih.govacs.org

The development of new difluoromethylation methods often focuses on improving functional group tolerance. For example, a palladium-catalyzed difluoromethylation of aryl boronic acids tolerates a variety of functional groups, including carbonyl and hydroxyl groups, without the need for protection. rsc.org

| Protecting Group | Cleavage Condition | Common Use |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Protection of amines. jelsciences.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) | Protection of amines, especially in peptide synthesis. ub.edu |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis | Protection of amines. nih.govacs.org |

Reactivity and Transformations of 4 Difluoromethyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a nucleophilic and basic center, readily participating in a variety of common amine reactions. The presence of the electron-withdrawing difluoromethyl group, however, modulates these properties compared to unsubstituted piperidine.

The secondary amine of 4-(Difluoromethyl)piperidine can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This transformation involves the reaction of the piperidine nitrogen with an alkylating agent, typically an alkyl halide (e.g., alkyl bromide or iodide), in the presence of a base or by using a reductive amination protocol. google.com Standard conditions, such as stirring the piperidine with the alkylating agent in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF), often with a non-nucleophilic base like potassium carbonate, can be employed to yield the corresponding N-alkyl-4-(difluoromethyl)piperidine. researchgate.net The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. Without a base to neutralize the acid formed, the reaction slows as the piperidinium (B107235) salt accumulates. researchgate.net

N-Acylation: The piperidine nitrogen can also react with acylating agents, such as acyl chlorides or anhydrides, to form N-acyl derivatives. rsc.org These reactions are typically rapid and can be carried out in the presence of a base (e.g., triethylamine, pyridine) to scavenge the acid byproduct (e.g., HCl). Acyl-1,4-dihydropyridines have also emerged as effective acylation reagents. mdpi.com The resulting N-acyl-4-(difluoromethyl)piperidines are important intermediates in organic synthesis. For instance, the synthesis of 4-aryl-4-acyl piperidines has been a subject of significant interest. google.com

Expanding on N-acylation, the nucleophilic nitrogen of this compound is reactive towards a broad range of electrophiles to form stable amide and sulfonamide linkages, which are prevalent motifs in pharmaceuticals.

Amide Formation: The synthesis of amides from this compound can be achieved by coupling it with a carboxylic acid. This reaction typically requires an activating agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to convert the carboxylic acid into a more reactive species. luxembourg-bio.comdergipark.org.tr Alternatively, reaction with a pre-activated carboxylic acid derivative like an acyl chloride provides a more direct route to the corresponding amide. dergipark.org.tr

Sulfonamide Formation: Sulfonamides are readily prepared by reacting this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. nih.gov This reaction is a cornerstone in the synthesis of many therapeutic agents. semanticscholar.orgucl.ac.uk The piperidine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the N-S bond. A variety of sulfonyl chlorides can be utilized, allowing for the introduction of diverse functionalities. mdpi.com

The incorporation of fluorine atoms into a piperidine ring significantly influences the basicity of the nitrogen atom. nih.gov The difluoromethyl group (-CF₂H) at the 4-position of the piperidine ring exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity (pKa) compared to unsubstituted piperidine.

This modulation of basicity is a critical consideration in drug design, as the pKa of a molecule affects its ionization state at physiological pH, which in turn influences properties like solubility, membrane permeability, and binding affinity to biological targets. researchgate.net While the basicity is reduced, the nitrogen atom of this compound remains sufficiently nucleophilic to participate in the aforementioned alkylation, acylation, and sulfonamidation reactions, although its reaction rates may be slower compared to more basic piperidines. The specific orientation of the fluorine-containing substituent (axial vs. equatorial) can also have a subtle but measurable impact on the nitrogen's basicity. nih.govresearchgate.net

Reactions Involving the Difluoromethyl Group

The difluoromethyl group is not merely a passive substituent; its unique electronic properties confer specific reactivity and interaction capabilities.

The carbon-fluorine bond is exceptionally strong, which imparts high chemical and metabolic stability to the difluoromethyl group. nih.govnih.gov This stability makes the -CF₂H group a valuable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, as it can mimic some of their interactions while being less susceptible to metabolic oxidation. nih.govresearchgate.net

Despite its general stability, the C-H bond in the difluoromethyl group is significantly acidified by the two adjacent fluorine atoms. This increased acidity allows for deprotonation under specific conditions. Using a strong base can generate a difluoromethyl anion (Ar-CF₂⁻), which can act as a nucleophile. acs.org This nucleophilic synthon can then react with various electrophiles, enabling the construction of new carbon-carbon bonds at the difluoromethyl position. acs.org Furthermore, radical-based reactions can be used to introduce the difluoromethyl group onto various substrates, highlighting another facet of its reactivity. researchgate.netsigmaaldrich.com

A key feature of the difluoromethyl group is its ability to act as a hydrogen bond (H-bond) donor. beilstein-journals.orgjst.go.jp The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to interact with H-bond acceptors like oxygen or nitrogen atoms. nih.govnih.gov

This H-bond donating capacity is a crucial reason for its use as a bioisostere of hydroxyl and thiol groups in drug design. nih.govalfa-chemistry.com While it is generally a weaker H-bond donor than an -OH or amide N-H group, it is comparable in strength to thiols and anilines. beilstein-journals.orgnih.govsemanticscholar.org The strength of this interaction is context-dependent and can be influenced by the electronic nature of the rest of the molecule. researchgate.netnih.gov For instance, direct attachment to cationic aromatic systems significantly enhances its hydrogen bond donation ability. beilstein-journals.org The binding energy for a CF₂H···O interaction has been calculated to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org

The hydrogen bond acidity, a measure of the H-bond donating ability, can be quantified using various methods, including ¹H NMR spectroscopy. The table below presents comparative hydrogen bond acidity parameters for the difluoromethyl group in different chemical environments.

| Compound/Functional Group | Hydrogen Bond Acidity (A) | Reference Context |

|---|---|---|

| Difluoromethyl Anisoles/Thioanisoles | 0.085 - 0.126 | Acts as an H-bond donor on a scale similar to thiophenol or aniline. nih.govsemanticscholar.org |

| CF₂H attached to Alkyl Group | ~0.035 | Very low H-bond acidity, showing the importance of the group's placement. researchgate.netnih.gov |

| CF₂H attached to Electron-Withdrawing Groups | up to 0.165 | Acidity is strongly dependent on the attached functional group. researchgate.net |

| Hydroxyl Group (-OH) | Significantly Higher | The CF₂H group is a weaker H-bond donor than hydroxyl groups. nih.gov |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions used to modify this compound is essential for optimizing conditions and predicting outcomes.

The aldol reaction of a 3-(difluoromethyl)glutarimide derivative proceeds through a well-understood, base-catalyzed pathway. wikipedia.org The first step is the formation of an enolate by abstraction of an acidic α-proton (at C3 or C5) by a strong base. libretexts.org This step is typically the rate-determining step under basic conditions. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral alkoxide intermediate. The stereochemistry of the final product is often set during this step and can be rationalized using the Zimmerman-Traxler model . openochem.orgharvard.edu This model posits a chair-like, six-membered transition state involving the metal cation of the enolate, the enolate oxygen, the enolate α-carbon, the carbonyl carbon, the carbonyl oxygen, and the aldehyde/ketone α-carbon. thieme-connect.com By minimizing 1,3-diaxial interactions in this transition state, the model successfully predicts the preferential formation of syn or anti diastereomers from Z- or E-enolates, respectively. harvard.edu

The Buchwald-Hartwig amination operates via a palladium-catalyzed cycle. researchgate.netlookchem.com The generally accepted mechanism involves three primary stages:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex, [L-Pd(Ar)(X)]. lookchem.com

Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) center, displacing a ligand or the halide. A base then deprotonates the coordinated amine, forming a neutral palladium amido complex, [L-Pd(Ar)(NR₂)]. acs.orgnih.gov

Reductive Elimination: This is often the turnover-limiting step of the cycle. nih.govescholarship.org The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Computational and experimental studies have shown that the nature of the phosphine (B1218219) ligand is critical. acs.orgnih.gov Bulky, electron-rich ligands accelerate the oxidative addition and, more importantly, the reductive elimination step, preventing catalyst decomposition and promoting high turnover numbers. lookchem.com The choice of base is also crucial, as it must be strong enough to deprotonate the coordinated amine without causing unwanted side reactions. acs.org

Applications in Medicinal Chemistry and Drug Discovery

4-(Difluoromethyl)piperidine as a Core Scaffold in Bioactive Molecules

The this compound moiety serves as a crucial structural component in a variety of bioactive molecules, enabling chemists to fine-tune properties for optimal interaction with biological targets and improved drug-like characteristics.

Ligand Design for Specific Biological Targets

The this compound scaffold has been successfully employed in the design of potent and selective ligands for a range of biological targets. Its unique steric and electronic properties make it an attractive component for achieving high-affinity binding.

One notable application is in the development of antagonists for the dopamine (B1211576) 4 receptor (D4R). Structure-activity relationship (SAR) studies on a series of 4,4-difluoropiperidine (B1302736) ether-based compounds led to the identification of molecules with exceptional binding affinity for the D4 receptor. For instance, compound 14a from one such study displayed a remarkable K_i value of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). researchgate.netnih.govmdpi.com This high affinity and selectivity underscore the value of the difluoropiperidine scaffold in designing targeted therapies.

Another area where this scaffold has proven valuable is in the development of 5-HT6 receptor antagonists. In a series of novel 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives, the inclusion of a difluoromethyl group was a key strategy. The optimal compound, C14 , which features a difluoromethyl group on the C3 position of the indole (B1671886) scaffold, demonstrated a K_i of 0.085 nM, representing a 10-fold increase in affinity for the 5-HT6R compared to the reference compound idalopirdine (B1259171) (K_i = 0.83 nM). acs.org

The table below summarizes the binding affinities of selected compounds incorporating a difluoromethylated piperidine (B6355638) or related scaffold.

| Compound | Target | Binding Affinity (K_i) | Selectivity |

|---|---|---|---|

| Compound 14a | Dopamine 4 Receptor (D4R) | 0.3 nM | >2000-fold vs. D1, D2, D3, D5 |

| Compound 8b | Dopamine 4 Receptor (D4R) | 5.5 nM | Not specified |

| Compound 8c | Dopamine 4 Receptor (D4R) | 13 nM | Not specified |

| Compound C14 | 5-HT6 Receptor | 0.085 nM | High (specific ratio not provided) |

| Idalopirdine (reference) | 5-HT6 Receptor | 0.83 nM | High (specific ratio not provided) |

Structure-Activity Relationship (SAR) Studies Incorporating this compound

SAR studies are crucial for optimizing lead compounds into viable drug candidates. The incorporation of this compound provides a valuable tool for probing molecular interactions and refining pharmacological activity.

In the development of D4R antagonists, extensive SAR studies revealed the importance of the substitution pattern on the phenoxy ring connected to the 4,4-difluoropiperidine core. researchgate.netmdpi.com For example, a 3,4-difluorophenyl group (8b ) was found to be the most potent in one series with a K_i of 5.5 nM, while a 3-methylphenyl group (8c ) also yielded an active compound with a K_i of 13 nM. researchgate.netmdpi.com These findings highlight how subtle electronic and steric changes, in conjunction with the difluoropiperidine moiety, can significantly impact binding affinity.

Similarly, in the pursuit of novel 5-HT6R antagonists, the placement of the difluoromethyl group on the indole scaffold was a critical determinant of potency. The superior affinity of compound C14 demonstrates the successful application of a hybridization strategy combining features of known ligands, with the difluoromethyl group playing a key role in enhancing receptor binding. acs.org The introduction of fluorine can also influence the conformation of the piperidine ring, which in turn affects how the ligand fits into the binding pocket of the target protein.

Influence of the Difluoromethyl Group on Pharmacological Profiles

Modulation of Metabolic Stability

A significant advantage of incorporating fluorine into drug molecules is the potential to enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s. The difluoromethyl group, in particular, can act as a metabolically stable bioisostere of other functional groups like hydroxyl, thiol, or amine groups. mdpi.com

While direct metabolic data for this compound-containing compounds is not extensively detailed in the provided context, the general principle of fluorination improving metabolic profiles is well-established. nih.gov For instance, in a series of dopamine transporter inhibitors, the bioisosteric replacement of a metabolically unstable piperazine (B1678402) ring with aminopiperidines led to improved stability in rat liver microsomes. acs.org This suggests that strategic placement of the this compound scaffold could similarly block sites of metabolism and prolong the half-life of a drug. However, it is noteworthy that in some cases, the introduction of azaspiro[3.3]heptanes as piperidine bioisosteres led to a decrease in metabolic stability in human liver microsomes, indicating that the impact on metabolism is context-dependent.

Impact on Receptor Binding Affinity and Selectivity

The electronic properties of the difluoromethyl group can significantly influence a molecule's interaction with its biological target. The CHF2 group is a strong electron-withdrawing group and can act as a hydrogen bond donor, which can lead to enhanced binding affinity and specificity. mdpi.com

The previously mentioned D4R antagonists provide a clear example of this. The exceptional binding affinity (K_i = 0.3 nM) and high selectivity of compound 14a are attributed in part to the presence of the 4,4-difluoropiperidine moiety. researchgate.netnih.govmdpi.com The fluorine atoms can engage in favorable interactions within the receptor's binding pocket, such as hydrogen bonds or dipole-dipole interactions, that are not possible with a non-fluorinated analogue.

Similarly, the 10-fold increase in affinity for the 5-HT6R observed with compound C14 compared to idalopirdine is a direct consequence of the strategic placement of the difluoromethyl group. acs.org This enhancement in potency can lead to a lower required therapeutic dose, potentially reducing off-target effects.

| Compound Series | Modification | Impact on Binding Affinity | Reference |

|---|---|---|---|

| D4R Antagonists | Incorporation of 4,4-difluoropiperidine | Led to compounds with sub-nanomolar affinity (e.g., 0.3 nM) | researchgate.net, nih.gov, mdpi.com |

| 5-HT6R Antagonists | Addition of difluoromethyl group to indole scaffold | 10-fold increase in affinity compared to reference compound | acs.org |

Bioavailability Considerations

The bioavailability of a drug is influenced by a multitude of factors, including its solubility, permeability, and metabolic stability. The incorporation of a this compound group can modulate these properties in several ways.

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and be absorbed from the gastrointestinal tract. However, the difluoromethyl group is less lipophilic than the more commonly used trifluoromethyl group, offering a more nuanced way to adjust this property.

Furthermore, the introduction of fluorine can lower the pKa of nearby basic nitrogen atoms, such as the one in the piperidine ring. This reduction in basicity can have a significant and beneficial impact on oral absorption. A lower pKa can lead to a higher proportion of the un-ionized form of the drug at physiological pH, which is generally more permeable across biological membranes.

Development of Prodrug Strategies

While specific prodrugs of this compound itself are not extensively documented in publicly available literature, established strategies for modifying the piperidine core are directly applicable. Prodrug design is a key tactic to overcome pharmaceutical challenges such as poor solubility, limited permeability, or rapid metabolism. For piperidine-containing compounds, the secondary amine is a common site for bioreversible derivatization.

One widely used approach is the formation of N-(acyloxyalkyl) esters or related structures. These promoieties can be attached to the piperidine nitrogen, effectively masking its basicity and increasing lipophilicity, which can enhance oral absorption. Once absorbed, these prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the plasma and tissues, releasing the active parent drug—in this case, the this compound-containing molecule—and a non-toxic byproduct. For example, N-(acyloxyalkyl)pyridinium salts have been successfully used to create water-soluble prodrugs for intravenous administration, which revert to the parent tertiary amine in plasma. nih.gov This strategy could be adapted for a this compound derivative where the parent compound has low aqueous solubility.

Another strategy involves creating phosphate (B84403) prodrugs, particularly if the parent molecule also contains a hydroxyl group. This approach was successfully used for the HIV protease inhibitor Amprenavir, where a phosphate group was attached to a hydroxyl moiety, significantly improving solubility and oral bioavailability. google.com For a hypothetical drug containing both a this compound and a hydroxyl group, such a strategy could be explored. The difluoromethyl group itself is generally metabolically stable and would remain intact upon the cleavage of the promoiety.

The primary goal of these strategies is to temporarily modify the physicochemical properties of the parent drug to facilitate its delivery to the site of action. google.com The inherent stability of the C-F bonds in the difluoromethyl group ensures that this critical pharmacophore is preserved during systemic circulation and released unmodified to interact with its biological target.

Targeted Therapeutic Areas (based on piperidine and fluorinated analogues)

The piperidine ring is a privileged scaffold, appearing in numerous approved drugs across a wide range of therapeutic areas. ijnrd.orgnih.gov Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. The introduction of fluorine, particularly as a difluoromethyl group, can enhance a molecule's metabolic stability, binding affinity, and ability to cross biological membranes like the blood-brain barrier (BBB). nih.govnih.gov

The piperidine nucleus is a cornerstone in the development of drugs targeting the central nervous system (CNS). researchgate.net Its derivatives are found in medications for Alzheimer's disease, schizophrenia, and pain management. researchgate.netnih.gov For CNS-acting drugs, the ability to penetrate the blood-brain barrier is critical. Fluorination is a well-established strategy to increase lipophilicity and facilitate BBB passage. nih.govresearchgate.net

The difluoromethyl group, in particular, can serve as a bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds with target proteins while enhancing membrane permeability. This is highly advantageous in CNS drug design. For instance, a series of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives were developed as potent 5-HT6 receptor antagonists for potential Alzheimer's treatment. The difluoromethyl analogue (6p) showed significantly improved bioavailability and brain penetration compared to its methyl counterpart (6a), underscoring the benefits of this specific fluorination. nih.gov A novel quinazoline-piperidine derivative containing a fluorinated phenyl ring was also designed and showed promising in silico characteristics for CNS activity, including high BBB permeability and strong binding to targets relevant to neurodegeneration. researchgate.net These findings highlight the potential of incorporating the this compound moiety into scaffolds targeting CNS disorders.

Table 1: Examples of Fluorinated Piperidine Analogues in CNS Drug Discovery

| Compound | Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| Compound 6p (indole derivative) | 5-HT6 Receptor Antagonist (Alzheimer's Disease) | Introduction of a difluoromethyl group led to a 30-fold higher AUC and better bioavailability (34.39%) compared to the methyl analogue (5.95%). | nih.gov |

| Donepezil Analogues | Acetylcholinesterase Inhibitors (Alzheimer's Disease) | Fluorine substitution on the piperidine ring was explored to enhance cholinergic activity and chelate metal ions. | researchgate.net |

| Fluorinated Piperidines | Multifunctional Agents (Diabetes & Alzheimer's) | A series of fluorine-substituted piperidines showed notable inhibitory effects on α-glucosidase and cholinesterases. | nih.gov |

| 1-[(4-fluoro-3-methoxyphenyl)methyl]-2-[(piperidin-1-yl)methyl]quinazoline | Multi-Target CNS Drug Candidate | In silico analysis predicted high blood-brain barrier permeability and strong binding affinity to acetylcholinesterase and other neurodegenerative targets. | researchgate.net |

Piperidine derivatives are integral to the development of modern anticancer agents, including small molecule kinase inhibitors. nih.govresearchgate.net The structural versatility of the piperidine ring allows for the precise positioning of functional groups to interact with specific binding pockets in oncology targets like EGFR, ALK, and various cycline-dependent kinases (CDKs). researchgate.net

Fluorination plays a crucial role in enhancing the anticancer profile of these molecules. The introduction of fluorine can improve metabolic stability, leading to a longer half-life, and can increase binding affinity to the target protein. nih.govmdpi.com For example, fluorinated curcuminoids based on a piperidin-4-one core, such as (3E,5E)-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone (EF24), have shown potent antiproliferative and antiangiogenic activities. nih.gov Further studies on fluorinated and N-acryloyl-modified piperidin-4-one derivatives demonstrated a distinct boost in activity against pancreatic carcinoma models. nih.gov The use of this compound as a building block could similarly enhance the properties of novel kinase inhibitors or other anticancer agents, potentially improving their pharmacokinetic profile and potency. nih.govbohrium.com

Table 2: Piperidine and Fluorinated Analogues in Oncology Research

| Compound/Derivative Class | Target/Cancer Type | Key Research Finding | Reference |

|---|---|---|---|

| CLEFMA (Piperidine derivative) | General Anticancer | An antiproliferative compound resembling chalcones with a diphenyl dihaloketone core. | nih.gov |

| 2-amino-4-(1-piperidine) pyridine (B92270) | Colon Cancer (HT29 & DLD-1 cells) | Inhibited cell proliferation in a dose-dependent manner and arrested the cell cycle in the G1/G0 phase. | nih.gov |

| Fluorinated Piperidin-4-one Curcuminoids (e.g., EF24) | Pancreatic Carcinoma | Exhibited significant antimigratory, antiangiogenic, and antiproliferative activities. | nih.gov |

| Fluorinated Lepidiline Analogues | HeLa, A549, HepG2 Cancer Cell Lines | Introduction of fluorinated benzyl (B1604629) substituents resulted in a remarkable increase in cytotoxicity against cancer cell lines. | mdpi.com |

The piperidine scaffold is also found in various anti-infective agents. mdpi.com Its presence is noted in drugs used to treat tuberculosis, such as thioridazine (B1682328) and delamanid. mdpi.com A key challenge in treating infectious diseases like tuberculosis is the emergence of drug-resistant strains. Modifying existing drugs or developing new scaffolds is a critical strategy to combat this threat.

Isoniazid (INH) is a frontline anti-tuberculosis drug that acts as a prodrug, requiring activation by the mycobacterial enzyme KatG. mdpi.com Resistance often emerges from mutations in this enzyme. To overcome this, researchers have designed new INH-derived hydrazones featuring piperidine and piperazine rings. These modifications aim to alter the drug's mechanism of action or improve its activity against resistant strains. One study synthesized a series of INH-based hydrazones with piperidine moieties to address INH resistance, with some compounds showing promising activity. mdpi.com While this specific study did not use a difluoromethylated piperidine, the incorporation of such a group could be a logical next step to enhance lipophilicity and cellular uptake into Mycobacterium tuberculosis. Furthermore, fluorinated piperazine analogues have shown promising inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria, suggesting the utility of fluorinated aza-heterocycles in anti-infective research. nih.gov

Advanced Spectroscopic and Analytical Characterization for 4 Difluoromethyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for the structural characterization of 4-(Difluoromethyl)piperidine in solution. The presence of hydrogen, carbon, and fluorine nuclei allows for a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, often in conjunction with two-dimensional techniques like COSY, HSQC, and HMBC to establish connectivity. wiley-vch.de

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the piperidine (B6355638) ring protons and the unique signal for the difluoromethyl group proton. The difluoromethyl proton (-CHF₂) typically appears as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift of this proton is generally found in the range of δ 5.5-6.5 ppm, significantly downfield from other aliphatic protons due to the deshielding effect of the adjacent fluorine atoms. The piperidine ring protons appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm).

¹³C NMR: In the ¹³C NMR spectrum, the carbon of the difluoromethyl group (-C HF₂) exhibits a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This coupling constant is typically large, often in the range of 235-250 Hz. researchgate.net The chemical shift for this carbon is observed around δ 115-120 ppm. The piperidine ring carbons (C2/C6, C3/C5, and C4) also show distinct signals. The C4 carbon, directly attached to the difluoromethyl group, experiences a significant deshielding effect and its signal is split into a triplet by two-bond fluorine coupling (²JCF) of approximately 20-25 Hz. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive method for observing the fluorine environment. For the -CHF₂ group, the two fluorine atoms are chemically equivalent and appear as a doublet due to coupling with the single proton (²JFH). The chemical shift for the difluoromethyl group is typically observed in the range of δ -110 to -130 ppm relative to CFCl₃. rsc.org

The exact chemical shifts and coupling constants are sensitive to the solvent and whether the piperidine nitrogen is protonated or substituted (e.g., with a Boc protecting group). For substituted derivatives, the symmetry of the piperidine ring may be lost, leading to more complex spectra with distinct signals for previously equivalent protons and carbons.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -CHF₂ | 5.5 - 6.5 | t | ²JHF ≈ 55-60 |

| H2, H6 | 2.8 - 3.5 (axial/equatorial) | m | - | |

| H3, H5 | 1.6 - 2.2 (axial/equatorial) | m | - | |

| H4 | 2.0 - 2.5 | m | - | |

| ¹³C | -CHF₂ | 115 - 120 | t | ¹JCF ≈ 235-250 |

| C2, C6 | ~45 | s | - | |

| C3, C5 | ~28 | t | ³JCF ≈ 5-7 | |

| C4 | ~38 | t | ²JCF ≈ 20-25 | |

| ¹⁹F | -CHF₂ | -110 to -130 | d | ²JFH ≈ 55-60 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through analysis of its fragmentation patterns. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

Under EI, the molecular ion peak (M⁺) is expected, although it may be weak depending on its stability. The fragmentation of the piperidine ring is a dominant process. Key fragmentation pathways for piperidines include alpha-cleavage adjacent to the nitrogen atom and loss of substituents from the ring. For this compound, characteristic fragmentation would likely involve:

Loss of a hydrogen atom: leading to a relatively stable [M-1]⁺ ion (m/z 134), which is often the base peak in simple piperidines.

Loss of the difluoromethyl group: cleavage of the C4-CHF₂ bond would result in a fragment at [M-51]⁺.

Ring cleavage: Alpha-cleavage next to the nitrogen can lead to the loss of an ethyl radical, followed by further rearrangements common to cyclic amines.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₆H₁₁F₂N for the parent compound).

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 135 | [C₆H₁₁F₂N]⁺ | Molecular Ion (M⁺) |

| 134 | [M-H]⁺ | Loss of a hydrogen atom |

| 115 | [M-HF]⁺ | Loss of hydrogen fluoride |

| 84 | [M-CHF₂]⁺ | Loss of the difluoromethyl group |

X-ray Crystallography for Structural Elucidation

The piperidine ring is known to adopt a stable chair conformation. mdpi.com X-ray analysis would be expected to confirm this conformation for this compound. A key structural question that crystallography can answer is the preferred orientation of the difluoromethyl group on the C4 position—whether it is in an axial or equatorial position. To minimize steric interactions, the difluoromethyl group is strongly predicted to occupy the more spacious equatorial position. X-ray diffraction would also provide data on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the piperidine N-H group, which dictates the crystal packing. mdpi.com While a crystal structure for the parent compound is not publicly available, analysis of related fluorinated piperidine hydrochlorides has confirmed the chair conformation and provided detailed metric parameters. nih.gov

Chiral Chromatography (HPLC) for Enantiomeric Purity Determination

While this compound itself is an achiral molecule, many of its derivatives, particularly those with substitution at other positions on the piperidine ring (e.g., C2 or C3), can be chiral. For these chiral derivatives, determining the enantiomeric purity is critical, especially in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. nih.gov

The separation of enantiomers is achieved through their differential interactions with the chiral selector of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely successful for separating a broad range of chiral compounds, including heterocyclic amines. mdpi.commdpi.com The choice of mobile phase—typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol) for normal-phase chromatography, or acetonitrile (B52724)/methanol and aqueous buffers for reversed-phase chromatography—is optimized to achieve baseline separation of the enantiomers. nih.gov The ratio of the peak areas for the two enantiomers in the resulting chromatogram allows for the precise calculation of the enantiomeric excess (ee).

| CSP Type | Chiral Selector | Typical Mobile Phase Mode |

|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal-phase, Polar organic, Reversed-phase |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-phase, Polar organic, Reversed-phase |

| Cyclodextrin-based | Derivatized β-cyclodextrin | Reversed-phase |

| Pirkle-type (brush-type) | (R,R)-Whelk-O 1 | Normal-phase |

Computational Chemistry and Modeling Studies

Conformational Analysis of 4-(Difluoromethyl)piperidine

The conformational landscape of the piperidine (B6355638) ring is a critical determinant of its biological activity, dictating the spatial orientation of its substituents and thereby influencing interactions with protein targets. The introduction of a difluoromethyl group at the 4-position introduces complex stereoelectronic effects that govern the equilibrium between axial and equatorial conformers.

Computational investigations, primarily employing Density Functional Theory (DFT), have been pivotal in understanding the conformational behavior of fluorinated piperidines. nih.gov For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize steric hindrance. However, in the case of this compound, the conformational preference is a subtle interplay of steric, electrostatic, and hyperconjugative interactions. nih.govresearchgate.net

Studies on related 4-fluoropiperidinium salts have shown that in the gas phase, the axial conformer can be surprisingly stable, a phenomenon attributed to favorable electrostatic interactions between the electron-rich fluorine atoms and the positively charged nitrogen. nih.gov However, in polar solvents, the equatorial conformer tends to be more dominant due to better solvation of the larger dipole moment associated with this conformation. nih.gov While specific computational data for this compound is not extensively published, it is anticipated that similar principles would apply, with the larger steric bulk of the difluoromethyl group likely increasing the preference for the equatorial position compared to a single fluorine atom.

| Factor | Description | Favored Conformer (General Trend) |

|---|---|---|

| Steric Hindrance | Repulsive interactions between atoms occupying the same space. | Equatorial |

| Electrostatic Interactions | Interactions between charged or polar groups within the molecule. | Can favor axial in certain contexts (e.g., protonated nitrogen) |

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. | Can stabilize axial conformers depending on orbital alignment |

| Solvation Effects | Interaction of the molecule with solvent molecules. | Generally favors the conformer with the larger dipole moment in polar solvents (often equatorial) |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to biological macromolecules, such as proteins. nih.gov These methods are instrumental in identifying potential drug targets and optimizing ligand-receptor interactions. For this compound-containing compounds, these simulations can provide valuable insights into their potential therapeutic applications.

Molecular docking studies involve predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For derivatives of this compound, docking simulations can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding site of a target protein. For instance, in studies of related piperidine derivatives, docking has been used to elucidate binding modes to targets like the µ-opioid receptor and dihydrofolate reductase. nih.gov The difluoromethyl group, with its ability to act as a weak hydrogen bond donor and its lipophilic character, can significantly influence these interactions.

| Technique | Purpose | Information Gained |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Binding pose, key interactions (hydrogen bonds, hydrophobic contacts), initial estimation of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Stability of the ligand-receptor complex, conformational changes, calculation of binding free energies. |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. researchgate.net These methods can provide deep insights into reaction mechanisms, transition states, and the intrinsic properties of molecules like this compound.

One of the key applications of quantum chemistry is the calculation of molecular properties that can influence reactivity, such as electrostatic potential surfaces and frontier molecular orbitals (HOMO and LUMO). The electrostatic potential surface can reveal regions of a molecule that are electron-rich or electron-poor, indicating likely sites for nucleophilic or electrophilic attack. For this compound, the electron-withdrawing nature of the difluoromethyl group will influence the charge distribution on the piperidine ring and the basicity of the nitrogen atom.

Quantum chemical calculations are also invaluable for elucidating reaction mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction pathway can be constructed. This allows for the determination of activation energies and reaction rates, providing a theoretical basis for understanding and predicting chemical transformations. While specific mechanistic studies involving this compound are not extensively documented, quantum chemical methods are broadly applied to understand the reactions of piperidine derivatives in various chemical contexts. researchgate.net

| Calculated Property | Mechanistic Insight Provided |

|---|---|

| Electrostatic Potential Surface | Identifies electron-rich and electron-poor regions, predicting sites of chemical reactivity. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Provides information about the molecule's ability to donate or accept electrons in a chemical reaction. |

| Transition State Geometries and Energies | Allows for the determination of reaction barriers and the elucidation of reaction pathways. |

QSAR and Cheminformatics Approaches in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational disciplines that aim to establish relationships between the chemical structure of a compound and its biological activity. nih.govnih.gov These approaches are integral to modern drug discovery, enabling the prediction of the activity of novel compounds and the optimization of lead structures.

In the context of this compound and its derivatives, QSAR studies would involve the generation of a dataset of compounds with known biological activities against a specific target. nih.gov A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, pKa), topological indices, and 3D descriptors, would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized compounds containing the this compound scaffold.

Cheminformatics tools are also employed to analyze large chemical datasets and to design libraries of compounds with desirable properties. nih.gov For fluorinated piperidines, chemoinformatic analyses have been used to evaluate properties like "lead-likeness" and three-dimensionality, which are important for successful drug development. nih.gov The introduction of the difluoromethyl group can significantly impact these properties, and cheminformatics approaches provide a means to systematically explore the chemical space around this scaffold. researchgate.net

| Approach | Application | Example for this compound Derivatives |

|---|---|---|

| QSAR | Develops predictive models for biological activity based on chemical structure. | Predicting the inhibitory activity of a series of this compound analogs against a target enzyme. |

| Cheminformatics | Analyzes and manages large sets of chemical data to guide drug design. | Assessing the "lead-likeness" and diversity of a virtual library of compounds containing the this compound scaffold. |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Difluoromethylated Piperidines

The synthesis of fluorinated piperidines has been a challenging area of organic chemistry. mdpi.com However, recent advancements are providing more efficient and versatile routes to these valuable compounds. A significant strategy involves the dearomatization-hydrogenation of fluoropyridine precursors. researchgate.net This method allows for the creation of all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. researchgate.net Researchers have developed a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process that enables the formation of a variety of substituted all-cis-(multi)fluorinated piperidines. researchgate.net

Another promising approach is the direct difluoromethylation of heterocyclic compounds. New reagents, such as Zn(SO2CF2H)2 (DFMS), have been developed for the direct difluoromethylation of organic substrates, including nitrogen-containing heteroarenes, through a radical process. This method is noted for being mild, scalable, and compatible with a range of functional groups. Furthermore, palladium-catalyzed hydrogenation has been shown to be an effective method for transforming fluoropyridines into fluorinated piperidines. nih.gov

Recent research has also focused on photocatalytic methods for direct C-H difluoromethylation of heterocycles, which avoids the need for pre-functionalization of the substrates. rsc.org These innovative synthetic strategies are crucial for expanding the accessibility and diversity of difluoromethylated piperidine (B6355638) derivatives for various applications.

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of 4-(difluoromethyl)piperidine are being investigated for a wide array of therapeutic applications due to their favorable pharmacological properties. The piperidine nucleus is a common feature in many FDA-approved drugs, and its derivatives have shown potential as anticancer, antiviral, antimalarial, and anti-inflammatory agents, among others. rsc.org

Recent studies have explored the potential of fluorine-substituted piperidine derivatives in treating diabetes mellitus and Alzheimer's disease. researchgate.net These compounds have demonstrated notable inhibitory effects on α-glucosidase and cholinesterases, key enzymes implicated in these conditions. researchgate.net In vivo studies in diabetic rat models have validated the antidiabetic potential of some of these derivatives. researchgate.net

Furthermore, novel difluoromethylated indole (B1671886) derivatives containing a piperazine (B1678402) moiety (structurally related to piperidine) have been designed as potent antagonists for the serotonin (B10506) type 6 receptor (5-HT6R), a promising target for treating cognitive deficits in Alzheimer's disease. rsc.org One such compound, 6p , not only showed potent binding affinity but also exhibited favorable pharmacokinetic properties and cognitive-enhancing effects in preclinical models. rsc.org Computational studies are also being employed to identify new potential biological targets for piperidine derivatives, with applications in oncology and central nervous system disorders. researchgate.netalfa-chemistry.com

Integration with Advanced Drug Discovery Technologies (e.g., AI-driven design)

Machine learning models are being developed to predict crucial physicochemical properties like lipophilicity (LogP) and acidity/basicity (pKa) for fluorinated compounds, which have traditionally been challenging to predict accurately. alfa-chemistry.comrsc.org By training on datasets of fluorinated and non-fluorinated molecules, these models can guide the design of new compounds with desired properties. alfa-chemistry.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational tool being used to design and predict the activity of piperidine derivatives. researchgate.net For instance, a group-based QSAR model has been developed for piperidine-derived compounds that inhibit the p53–HDM2 interaction, a key target in cancer therapy. These computational approaches, including molecular docking and molecular dynamics simulations, help in identifying potent lead compounds and understanding their mechanism of action at a molecular level.

Development of Radiotracers for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development. There is a growing interest in developing novel PET radiotracers based on the this compound scaffold. The introduction of the fluorine-18 (B77423) (¹⁸F) isotope, a positron emitter with a favorable half-life, into these molecules allows for their use as imaging agents.

The radiosynthesis of [¹⁸F]CF₂H-containing molecules has seen significant progress in recent years. Novel strategies for radiodifluoromethylation include the use of an [¹⁸F]difluorocarbene building block and frustrated Lewis pair-mediated C-¹⁸F bond formation. These methods enable the efficient radiolabeling of complex molecules containing the CF₂H group.

While specific examples of ¹⁸F-labeled this compound are still emerging, the development of ¹⁸F-labeled analogues of related structures for PET imaging of targets like the cyclooxygenase-2 (COX-2) enzyme and the N-methyl-d-aspartate receptor (NMDAR) highlights the potential in this area. The development of such radiotracers could enable in vivo studies of drug distribution, target engagement, and disease progression.

Application in Materials Science

The unique properties of fluorinated compounds are also being exploited in the field of materials science. While specific applications of polymers based on this compound are not yet widely reported, the parent piperidinium (B107235) structure is a key component in a class of materials known as ionic liquids. alfa-chemistry.com

Piperidinium-based ionic liquids are salts that are liquid at or near room temperature and exhibit high ionic conductivity, a wide electrochemical window, low volatility, and low flammability. alfa-chemistry.com These properties make them attractive for use as electrolytes in electrochemical devices, such as rechargeable lithium-ion batteries. alfa-chemistry.com The introduction of fluorine into ionic liquids can further enhance their properties. researchgate.net Fluorinated ionic liquids (FILs) are being investigated for various applications, including as surfactants, in gas separation, and in energy applications. researchgate.net

Given the interest in fluorinated materials, it is conceivable that this compound could be incorporated into novel polymers or ionic liquids to create materials with tailored properties for specific applications in electronics, energy storage, or advanced coatings. The synthesis of temperature-responsive polymers containing piperidine moieties further suggests the potential for creating "smart" materials based on this scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Difluoromethyl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multistep reactions, such as nucleophilic substitution or coupling reactions. For example, tosylation (TsCl/Py) followed by nucleophilic displacement with difluoromethyl reagents is a common strategy. Optimization includes controlling temperature (e.g., reflux in CH₃CN), solvent selection, and catalyst use. Yields can vary from 25% to 84%, depending on substituent electronic effects and steric hindrance .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for confirming substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides conformational details (e.g., equatorial vs. axial substituent orientation). Computational tools like Gaussian or Spartan can predict electronic properties .

Q. What role does the difluoromethyl group play in modulating physicochemical properties?

- Methodological Answer : The difluoromethyl group enhances metabolic stability by reducing oxidative metabolism. Its electron-withdrawing effect lowers the pKa of adjacent amines, improving bioavailability. Fluorine’s van der Waals radius also influences steric interactions in binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in receptor binding data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., higher 5-HT2A vs. D2 receptor affinity) require systematic SAR. Replace substituents (e.g., benzisoxazole vs. benzoyl groups) and measure binding kinetics (Kd, IC₅₀). Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonds with Ser159 (5-HT2A) vs. steric clashes in D2 pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products